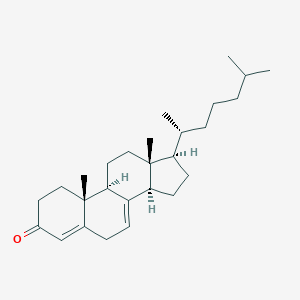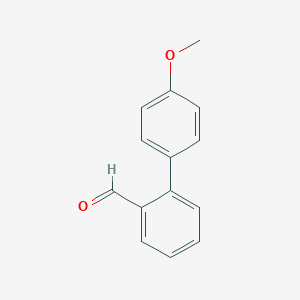
Pentabromophenylmethacrylat
Übersicht
Beschreibung
Perbromophenyl methacrylate (PBMA) is a monomer used as a building block for the synthesis of polymers materials. PBMA is a highly reactive and versatile monomer that has been used in a variety of applications including adhesives, coatings, paints, and sealants. PBMA has also been used in the fields of science and engineering as a precursor for the synthesis of polymers materials. PBMA is a low-cost, low-toxicity, and low-volatility monomer that has been used in the synthesis of a variety of polymers materials with different properties.
Wissenschaftliche Forschungsanwendungen
Photonische & optische Materialien
Pentabromophenylmethacrylat wird als Monomer zur Herstellung von Polymeren mit hohem Brechungsindex für optische Wellenleiter verwendet . Diese Materialien sind entscheidend im Bereich der Photonik, der die Erzeugung, Emission, Übertragung, Modulation, Signalverarbeitung, Umschaltung, Verstärkung und Erfassung von Licht umfasst.
Luftfahrt
Poly(methylmethacrylat) (PMMA), ein Polymer, das mit this compound synthetisiert werden kann, wird in der Luftfahrt weit verbreitet eingesetzt . Seine gute Transparenz, chemische Stabilität und elektrische Isolierung machen es zu einem idealen Material für verschiedene Luftfahrtanwendungen.
Architektur
Im Bereich der Architektur machen die hervorragenden Transparenz- und Stabilitätseigenschaften von PMMA es zu einer beliebten Wahl für verschiedene Anwendungen, wie z. B. Fenster, Oberlichter und andere architektonische Merkmale .
Medizinische Behandlung
PMMA wird auch im medizinischen Bereich aufgrund seiner guten Biokompatibilität häufig verwendet . Es kann in einer Vielzahl von Medizintechnologien eingesetzt werden, darunter Prothesen und Implantate.
Optische Geräte
Der hohe Brechungsindex von Polymeren, die aus this compound hergestellt werden, macht sie ideal für den Einsatz in optischen Geräten . Zu diesen Geräten gehören Mikroskope, Teleskope und andere Geräte, die eine präzise Steuerung des Lichts erfordern.
Elektrische Isolierung
Die hervorragenden elektrischen Isoliereigenschaften von PMMA machen es zu einem wertvollen Material in der Elektronikindustrie . Es kann in einer Vielzahl von Anwendungen eingesetzt werden, von der Isolierung von Drähten und Kabeln bis hin zur Bildung von Komponenten elektronischer Geräte.
Wirkmechanismus
Target of Action
The compound belongs to the class of organic compounds known as p-bromophenols . These compounds are bromophenols carrying a bromine at the C4 position of the benzene ring
Mode of Action
It is known that the compound is used as a monomer to make high refractive index polymers for optical waveguides .
Pharmacokinetics
Its impact on bioavailability is therefore unknown. It’s known that the compound has a molecular weight of 55667 .
Result of Action
The molecular and cellular effects of Pentabromophenyl methacrylate’s action are largely dependent on its use in the creation of high refractive index polymers . These polymers have various applications in the field of optics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Pentabromophenyl methacrylate. For instance, the compound has a melting point of 139-141 °C (lit.) , indicating that it is stable at room temperature but can be affected by high temperatures.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentabromophenyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZRSOGEOFHZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97889-13-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentabromophenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97889-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80172375 | |
| Record name | Perbromophenyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18967-31-2 | |
| Record name | Pentabromophenyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18967-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perbromophenyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perbromophenyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perbromophenyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does incorporating Pentabromophenyl Methacrylate (PBPM) into polymers affect their properties?
A1: Research has shown that incorporating PBPM into styrene-acrylonitrile copolymers enhances their flame retardancy. [] This is attributed to the high bromine content of PBPM (approximately 73% by weight). [] While PBPM doesn't significantly alter the polymerization process, it effectively modifies the final polymer properties.
Q2: Can you explain the significance of the "azeotropic ternary point" mentioned in the research regarding Pentabromophenyl Methacrylate (PBPM)?
A2: The azeotropic ternary point represents a specific monomer feed ratio (styrene/acrylonitrile/PBPM = 0.28/0.33/0.39) where the terpolymer composition remains constant throughout the polymerization process. [] This point is crucial for achieving consistent and predictable material properties in the resulting terpolymer, which is essential for practical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


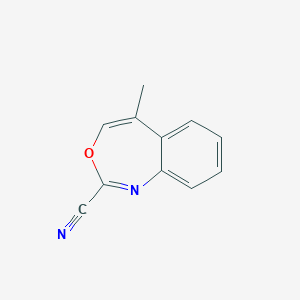


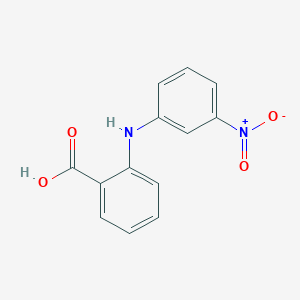
![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)

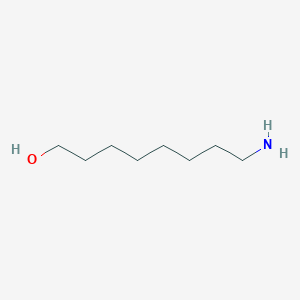
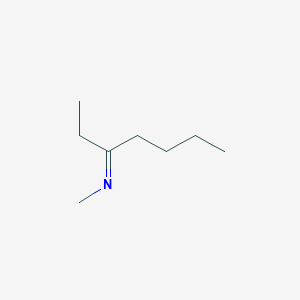

![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)

